![molecular formula C12H35NO3Si4 B3030872 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine CAS No. 99363-37-8](/img/structure/B3030872.png)
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine
Overview
Description
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine is a useful research compound. Its molecular formula is C12H35NO3Si4 and its molecular weight is 353.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Silylation of Nitro Compounds
Silylation, a process where a silyl group replaces a hydrogen atom or another substituent, has been explored using compounds like 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine. For example, the silylation of dimethyl nitromalonate with N, N′-diphenyl-N-trimethylsilylurea forms stable trimethylsilyl esters, which react with amines, acids, and alcohols to yield derivatives like dimethyl nitromalonate (Ioffe et al., 1972).
Synthesis and Ring-Opening Reactions
The compound is used in the synthesis of silyl-substituted dienes through amine-induced ring-opening reactions. This has been demonstrated in the synthesis of various hexadienes and pentadienes (Gronowitz et al., 1994).
Chemical Transformations in Organic Synthesis
Organometallic chemistry has leveraged the properties of 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine for various transformations. For instance, the reaction of N-trimethylsilyl-amides and -lactams with dimethyl(chloromethyl)chlorosilane leads to kinetically controlled formation of (NSi) chelate intermediates (Kalikhman et al., 1989).
Antibiofouling Properties in Nanofiltration Membranes
In material science, novel siloxane monomers related to 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine have been synthesized for creating hybrid antibiofouling nanofiltration membranes. These membranes demonstrate high hydrophilic nature, low biofouling, and good permeability, making them suitable for water desalination and purification (Singh et al., 2012).
Synthesis of Trimethylsilyl Esters
A novel reaction has been developed for the preparation of trimethylsilyl esters of phosphorus(III) acids, using compounds including diethyl(trimethylsilyl)amine. These esters are valuable as precursors in various synthetic applications (Morgalyuk et al., 2019).
properties
IUPAC Name |
3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H35NO3Si4/c1-17(2,3)14-19(7,8)16-20(9,12-10-11-13)15-18(4,5)6/h10-13H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIVGPXVEWZIAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO3Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Siloxanes and Silicones, 3-aminopropyl Me, di-Me | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine | |
CAS RN |
99363-37-8 | |
Record name | Siloxanes and Silicones, 3-aminopropyl Me, di-Me | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Siloxanes and Silicones, 3-aminopropyl Me, di-Me | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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